![molecular formula C11H16N2OS B15241443 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one](/img/structure/B15241443.png)
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methyl group, a thiazole ring, and an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and methylated at the 6-position.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The final step involves coupling the methylpiperidine and thiazole rings through an appropriate linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The piperidine and thiazole rings may undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry could explore this compound for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-amine: A similar compound with an amine group.
Uniqueness
The uniqueness of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Biological Activity
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one, also known by its CAS number 1592727-11-1, is a compound that has garnered attention for its potential biological activities. The compound features a piperidine ring and a thiazole moiety, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N2OS, with a molecular weight of 224.32 g/mol. The compound is characterized by its unique structural components:
Component | Description |
---|---|
Piperidine | Six-membered ring with one nitrogen atom |
Thiazole | Five-membered ring containing sulfur and nitrogen |
Research indicates that compounds containing thiazole and piperidine structures often interact with various biological targets. The biological activity of this compound may include:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic transmission, making such compounds candidates for treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Thiazole derivatives have been documented to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens .
Research Findings
Recent studies have evaluated the biological activity of related thiazole and piperidine derivatives. Below are some key findings relevant to the compound :
In Vitro Studies
-
Acetylcholinesterase Inhibition :
- A study on related thiazole compounds demonstrated significant AChE inhibitory activity with IC50 values ranging from 2.7 µM to higher concentrations depending on the structural modifications .
- Molecular docking studies suggested strong binding interactions between these compounds and the active site of AChE, indicating a potential mechanism for their inhibitory effects.
- Antimicrobial Activity :
Case Studies
Several case studies highlight the therapeutic potential of thiazole-containing compounds:
- Alzheimer’s Disease Models : In animal models simulating Alzheimer’s disease, thiazole derivatives demonstrated improved cognitive function when administered alongside standard treatments, suggesting a synergistic effect .
- Infection Models : In vivo studies indicated that thiazole derivatives could reduce bacterial load in infection models, supporting their use as potential antimicrobial agents .
Properties
Molecular Formula |
C11H16N2OS |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)7-10(14)11-12-5-6-15-11/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
UJQYTZTWDNKORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.